Docosyl acrylate
Overview
Description
Docosyl acrylate (DA) is a monomer that can be polymerized to form various copolymers with distinct properties. The copolymers of n-docosyl acrylate and acrylic acid, for instance, are synthesized using conventional free radical polymerization, which involves the use of benzoyl peroxide as an initiator. These copolymers exhibit increased crystallinity with a higher mole fraction of C22 acrylate, demonstrating significant crystallinity even at low mole fractions .
Synthesis Analysis
The synthesis of docosyl acrylate copolymers involves free radical polymerization, a common method for producing polymers. In one study, copolymers of n-docosyl acrylate and acrylic acid were synthesized in tetrahydrofuran using benzoyl peroxide as the initiator . Another approach to polymer synthesis is atom transfer radical polymerization (ATRP), which has been used to synthesize well-defined poly(n-docosyl acrylate) (PDA) with narrow molecular weight distribution. The ATRP of DA was conducted at 80°C in N,N-dimethylformamide using a carbon tetrabromide/FeCl3/2,2'-bipyridine initiation system in the presence of 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as reducing agents .
Molecular Structure Analysis
The molecular structure of docosyl acrylate copolymers can be characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy was used to confirm the structure of copolymers synthesized from docosyl acrylate and methacrylates . The molecular weight and viscosity relationship of polydispersed poly(n-docosyl acrylate) was established using gel permeation chromatography (GPC) and intrinsic viscosity measurements, which also provided insights into the molecular structure .
Chemical Reactions Analysis
Docosyl acrylate participates in free radical polymerization reactions to form copolymers. The kinetics of these reactions have been studied, revealing that the ATRP of DA exhibits first-order kinetics with respect to the monomer. The living characteristics of the polymerization reaction are indicated by the linear relationship between the molecular weight of the resulting poly(n-docosyl acrylate) and the conversion, along with the narrow polydispersity of the polymers . The significant effect of different reducing agents on the ATRP of DA has also been investigated, showing variations in the rate of polymerization and molecular weight distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of docosyl acrylate copolymers are influenced by their synthesis and molecular structure. The crystallinity of the copolymers increases with the mole fraction of C22 acrylate, which affects their physical properties . The viscosity of poly(n-docosyl acrylate) is related to its molecular weight, as described by the Mark-Houwink-Sakurada relation . The swelling properties of crosslinked polymers based on docosyl acrylate and methacrylates were studied through oil absorbency tests, and network parameters such as polymer solvent interaction, effective crosslink density, equilibrium modulus of elasticity, and average molecular weight between crosslinks were determined .
Scientific Research Applications
Application in Dental Prostheses
- Scientific Field : Dental Science
- Summary of the Application : Docosyl acrylate is used in the creation of shape-memory hydrogels for removable dental prostheses . These prostheses contribute to the improvement of speech, mastication, and swallowing, and help integrate edentulous individuals in society .
- Methods of Application : The shape-memory gel (SMG) softens when heated, retains its shape when cooled, and returns to its original shape when reheated . The SMG specimens were photopolymerized using a fluorescent light-polymerizing unit .
- Results or Outcomes : The study aimed to optimize SMG for intraoral use by controlling the ratio of 2 acrylate monomers . The results showed that the SMG has high reproducibility of the complex shapes of the palatal surface, high adaptability to tissue changes over time, and high biocompatibility .
Application in Hydrogel Synthesis
- Scientific Field : Polymer Science
- Summary of the Application : Docosyl acrylate is used in the synthesis of hydrophobically modified hydrogels with high mechanical strength and shape memory properties .
- Methods of Application : Hydrogel synthesis was successfully carried out in one step on the basis of the hydrophobic monomer units carrying alkyl side chains included in the hydrophilic polymer network . These hydrophobes clustered in water and acted as crosslinks .
- Results or Outcomes : The results showed that with the increase of the amount of hydrophobic monomer (C18) in the hydrogels, the crystal regions in the hydrogel structure increased . The swelling behavior of the hydrogels was investigated as a function of the hydrophobic monomer content .
Safety And Hazards
Docosyl acrylate can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice . If it comes in contact with skin, wash immediately with plenty of soap and water . It is also advised to wear suitable protective clothing, gloves, and eye/face protection . In case of a fire, use extinguishing measures suitable for the surroundings .
properties
IUPAC Name |
docosyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYCTOSKLIHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-24-6 | |
Record name | Behenyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066359 | |
Record name | Docosyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl acrylate | |
CAS RN |
18299-85-9 | |
Record name | Behenyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, docosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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